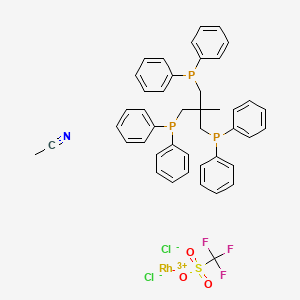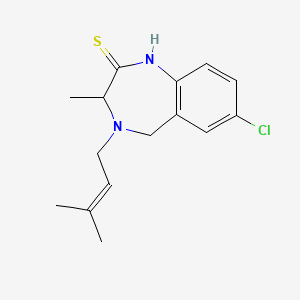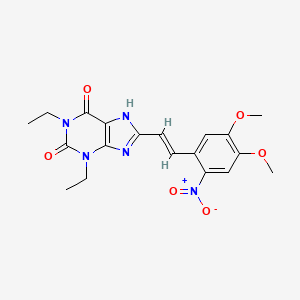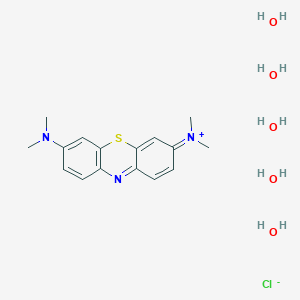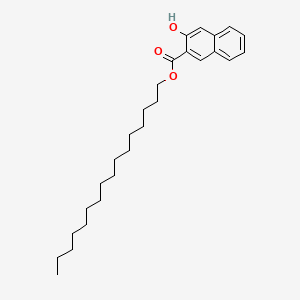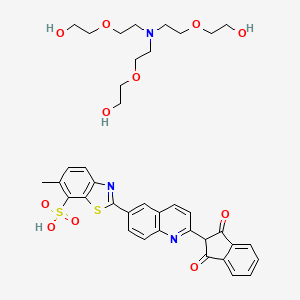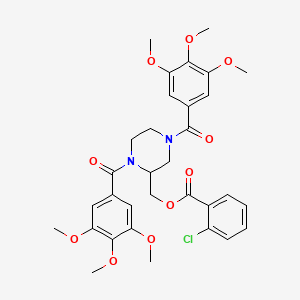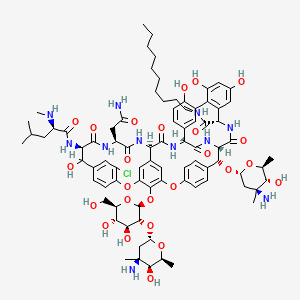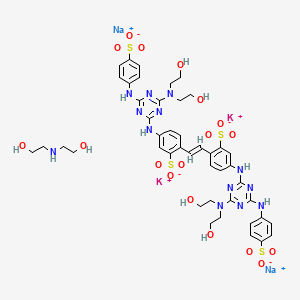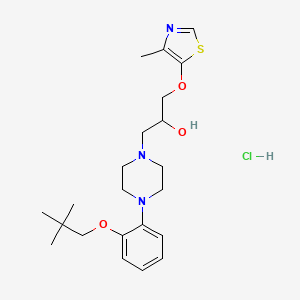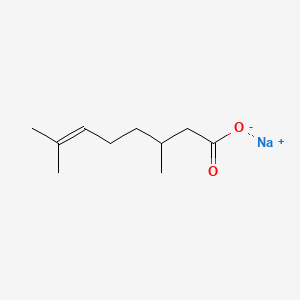
Sodium citronellate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium citronellate is a sodium salt derived from citronellal, a monoterpenoid found primarily in the essential oils of plants like Cymbopogon and Eucalyptus. It is known for its strong lemon-like aroma and is commonly used in the cosmetics industry for its antimicrobial and anti-seborrheic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium citronellate can be synthesized by neutralizing citronellal with sodium hydroxide. The reaction typically involves dissolving citronellal in an appropriate solvent and adding sodium hydroxide under controlled conditions to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where citronellal is mixed with sodium hydroxide under controlled temperature and pressure conditions to ensure complete conversion to this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium citronellate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted citronellates depending on the nucleophile used.
Scientific Research Applications
Sodium citronellate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic uses due to its anti-inflammatory and antimicrobial effects.
Industry: Used in the formulation of cosmetics and personal care products for its fragrance and antimicrobial properties
Mechanism of Action
The mechanism of action of sodium citronellate involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. It targets the lipid bilayer of the cell membrane, causing increased permeability and eventual cell death. This makes it effective against a wide range of bacteria and fungi .
Comparison with Similar Compounds
Citronellal: The parent compound from which sodium citronellate is derived.
Citronellol: An alcohol form of citronellal.
Geraniol: Similar in structure but contains an additional double bond.
Comparison: this compound is unique due to its sodium salt form, which enhances its solubility in water and its antimicrobial properties. Unlike citronellal and citronellol, this compound is more effective in aqueous formulations, making it highly suitable for use in cosmetics and personal care products .
Properties
CAS No. |
757245-27-5 |
|---|---|
Molecular Formula |
C10H17NaO2 |
Molecular Weight |
192.23 g/mol |
IUPAC Name |
sodium;3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C10H18O2.Na/c1-8(2)5-4-6-9(3)7-10(11)12;/h5,9H,4,6-7H2,1-3H3,(H,11,12);/q;+1/p-1 |
InChI Key |
FYTROOSERIMSPZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


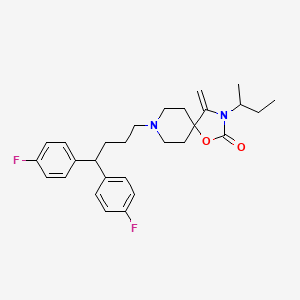
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
